Cas no 357275-54-8 (Lopinavir Metabolite M-3/M-4)

Lopinavir Metabolite M-3/M-4 structure
Produktname:Lopinavir Metabolite M-3/M-4
Lopinavir Metabolite M-3/M-4 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Lopinavir Metabolite
- Lopinavir Metabolite M-3
- M-4
- M-4,WHITE TO OFF-WHITE SOLID
- Lopinavir Metabolite M-3/M-4
- Lopinavir M-3/M-4
- (S)-N-[(S)-4-[2-(2,6-Dimethyl-phenoxy)-acetylamino]-3-(S)-hydroxy-5-phenyl-1-((S)-phenylmethyl)-pentyl]-2-(4-hydroxy-2-oxo-tetrahydro-pyrimidin-1-yl)-3-methyl-butyramide
- AKOS040752672
- UNII-9BL5BH56JW
- 9BL5BH56JW
- LOPINAVIR IMPURITY C [WHO-IP]
- GLXC-15406
- (2S)-N-[(1S,3S,4S)-1-benzyl-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-pentyl]-2-(4-hydroxy-2-oxo-hexahydropyrimidin-1-yl)-3-methyl-butanamide
- Q27272322
- DES(2-oxo-tetrahydropyrimidinyl)-2-oxo-4-hydroxy-tetrahydropyrimidinyl lopinavir
- DTXSID40333147
- (2S)-N-((1S,3S,4S)-1-BENZYL-4-(((2,6-DIMETHYLPHENOXY)ACETYL)AMINO)-3-HYDROXY-5-PHENYLPENTYL)-2-((4RS)-4-HYDROXY-2-OXOTETRAHYDROPYRIMIDIN-1(2H)-YL)-3-METHYLBUTANAMIDE
- 1(2H)-Pyrimidineacetamide, N-((1S,3S,4S)-4-((2-(2,6-dimethylphenoxy)acetyl)amino)-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl)tetrahydro-4-hydroxy-alpha-(1-methylethyl)-2-oxo-, (alphaS)-
- BDBM50099843
- 221553-72-6
- M-3/M-4
- (S)-N-{(1S,3S,4S)-1-Benzyl-4-[2-(2,6-dimethyl-phenoxy)-ethanoylamino]-3-hydroxy-5-phenyl-pentyl}-2-(4-hydroxy-2-oxo-tetrahydro-pyrimidin-1-yl)-3-methyl-butyramide
- Lopinavir M3/M4 metabolite(s)
- 4-HYDROXYLOPINAVIR
- 1(2H)-PYRIMIDINEACETAMIDE, N-((1S,3S,4S)-4-((2-(2,6-DIMETHYLPHENOXY)ACETYL)AMINO)-3-HYDROXY-5-PHENYL-1-(PHENYLMETHYL)PENTYL)TETRAHYDRO-4-HYDROXY-.ALPHA.-(1-METHYLETHYL)-2-OXO-, (.ALPHA.S)-
- (2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide
- 357275-54-8
- CHEMBL30207
- Lopinavir (m-3/m-4)
-
- Inchi: InChI=1S/C37H48N4O6/c1-24(2)34(41-19-18-32(43)40-37(41)46)36(45)38-29(20-27-14-7-5-8-15-27)22-31(42)30(21-28-16-9-6-10-17-28)39-33(44)23-47-35-25(3)12-11-13-26(35)4/h5-17,24,29-32,34,42-43H,18-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,46)/t29-,30-,31-,32?,34-/m0/s1
- InChI-Schlüssel: HECSHMHYHYDFLR-AILSMDFESA-N
- Lächelt: CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(NC4=O)O)O
Berechnete Eigenschaften
- Genaue Masse: 644.35738526g/mol
- Monoisotopenmasse: 644.35738526g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 47
- Anzahl drehbarer Bindungen: 15
- Komplexität: 974
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 4
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.4
- Topologische Polaroberfläche: 140Ų
Experimentelle Eigenschaften
- Schmelzpunkt: 94-96°C
Lopinavir Metabolite M-3/M-4 Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | L469490-5mg |
Lopinavir Metabolite M-3/M-4 |
357275-54-8 | 5mg |
$2245.00 | 2023-05-18 | ||
TRC | L469490-1mg |
Lopinavir Metabolite M-3/M-4 |
357275-54-8 | 1mg |
$ 496.00 | 2023-09-07 | ||
TRC | L469490-2mg |
Lopinavir Metabolite M-3/M-4 |
357275-54-8 | 2mg |
$969.00 | 2023-05-18 | ||
TRC | L469490-10mg |
Lopinavir Metabolite M-3/M-4 |
357275-54-8 | 10mg |
$4053.00 | 2023-05-18 | ||
A2B Chem LLC | AF72250-10mg |
Lopinavir Metabolite M-3/M-4 |
357275-54-8 | >98% (HPLC) | 10mg |
$2634.00 | 2024-04-20 | |
A2B Chem LLC | AF72250-5mg |
Lopinavir Metabolite M-3/M-4 |
357275-54-8 | >98% (HPLC) | 5mg |
$1523.00 | 2024-04-20 |
Lopinavir Metabolite M-3/M-4 Verwandte Literatur
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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